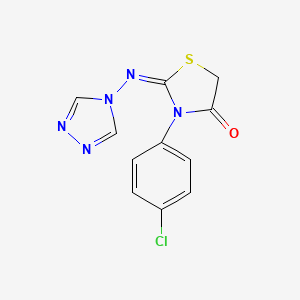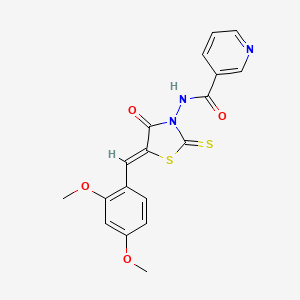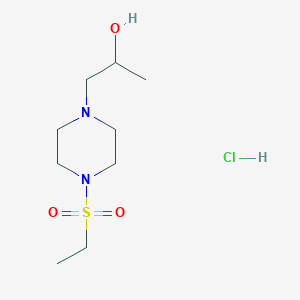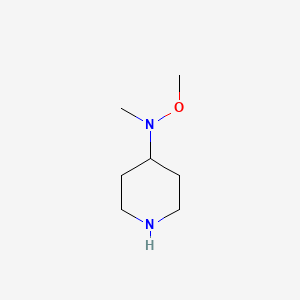
N-methoxy-N-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methylpiperidin-4-amine: is a chemical compound with the molecular formula C7H16N2O It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-methoxy-N-methylpiperidin-4-amine involves the reductive amination of 4-piperidone with N-methoxy-N-methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
N-Methylation: Another approach involves the N-methylation of N-methoxy-piperidin-4-amine using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methoxy-N-methylpiperidin-4-amine can undergo oxidation reactions to form N-methoxy-N-methylpiperidin-4-one. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to N-methylpiperidin-4-amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides (e.g., bromine, chlorine), thiols, and amines.
Major Products:
Oxidation: N-methoxy-N-methylpiperidin-4-one.
Reduction: N-methylpiperidin-4-amine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-methoxy-N-methylpiperidin-4-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for creating complex molecules.
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is used in the development of new drugs targeting neurological disorders.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological conditions such as depression, anxiety, and schizophrenia. Its ability to modulate neurotransmitter activity makes it a promising candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of N-methoxy-N-methylpiperidin-4-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. By binding to these receptors, the compound can influence mood, cognition, and behavior. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may act as an agonist or antagonist at specific receptor sites.
Comparison with Similar Compounds
N-methylpiperidin-4-amine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
N-methoxy-piperidin-4-amine: Lacks the methyl group, affecting its interaction with biological targets.
4-piperidone: The parent compound used in the synthesis of N-methoxy-N-methylpiperidin-4-amine.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-methoxy-N-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(10-2)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPMJOCCUNXETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide](/img/structure/B2822377.png)

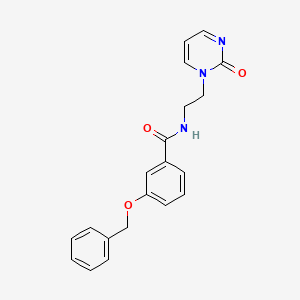
![2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2822383.png)
![2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2822384.png)
![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2822385.png)

![1-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]prop-2-en-1-one](/img/structure/B2822389.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide](/img/structure/B2822392.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2822393.png)
